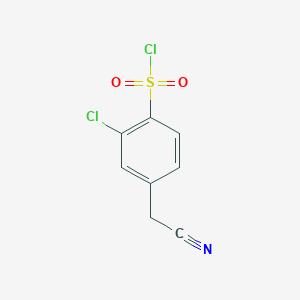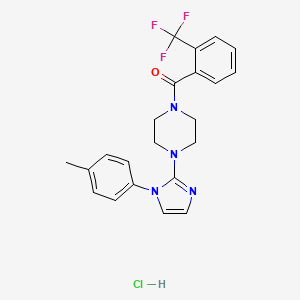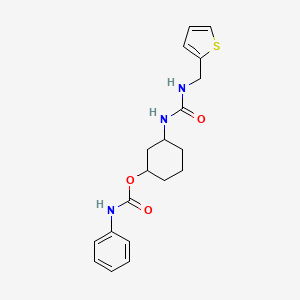
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate, also known as TUCP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. TUCP has been found to exhibit potent anticancer activity and has the potential to be used as a therapeutic agent for the treatment of various types of cancers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural analysis of derivatives related to "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have been extensively studied. For instance, the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, including the cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597), demonstrates the importance of shape complementarity and hydrogen bonds in obtaining highly potent inhibitors. This insight highlights the compound's role in the development of analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Chemical and Biological Stability
- The chemical and biological stability of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives have been investigated, revealing that the electrophilicity of the carbamate influences chemical stability. Small electron-donor substituents at conjugated positions of the O-aryl moiety increased hydrolytic stability without affecting FAAH inhibitory potency, suggesting a balance between stability and pharmacological activity (Vacondio et al., 2009).
Antibacterial Applications
- Some derivatives of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have shown antibacterial activity against several species of aerobic bacteria, highlighting their potential as leads for developing new antimicrobial agents. The study of semicarbazides and 1,2,4‐Triazol‐5‐Ones containing thiophene moieties demonstrates the compound's relevance in medicinal chemistry and drug discovery (Pitucha et al., 2010).
Inhibition of Fatty Acid Amide Hydrolase
- The role of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives as inhibitors of fatty acid amide hydrolase (FAAH) has been extensively explored. These inhibitors have potential therapeutic applications, including the treatment of pain, anxiety, and depression, by modulating endocannabinoid and fatty acid ethanolamide signaling (Mor et al., 2004).
Corrosion Inhibition
- The compound has also been evaluated for its corrosion inhibition properties, showing that thiophene derivatives can act as efficient corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's versatility beyond biomedical applications and into materials science (Daoud et al., 2014).
Propiedades
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFITEUTIVLWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


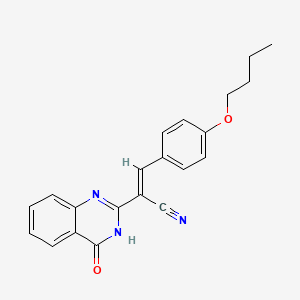

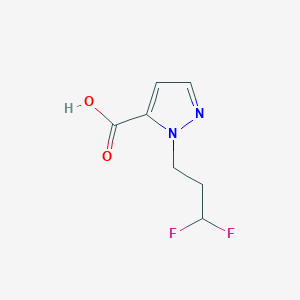
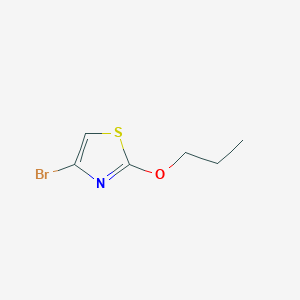
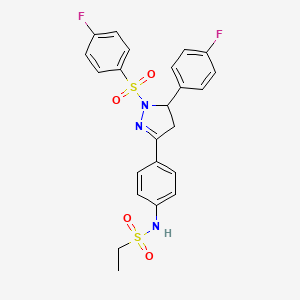
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
